
(Z)-1-Bromo-4-decene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-bromodec-4-ene is an organic compound with the molecular formula C10H19Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a decene chain, with a double bond between the fourth and fifth carbons in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-1-bromodec-4-ene can be synthesized through several methods. One common approach involves the bromination of dec-4-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-1-bromodec-4-ene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The bromination process can be optimized by controlling the reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-bromodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, (Z)-1-bromodec-4-ene can undergo elimination to form dec-4-yne.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride or hydrogen bromide (HBr) in the presence of a peroxide initiator.
Elimination: Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
Major Products
Substitution: Dec-4-en-1-ol, dec-4-en-1-amine, dec-4-en-1-nitrile.
Addition: 1,2-dibromodecane, 1-bromo-4-decanol.
Elimination: Dec-4-yne.
Applications De Recherche Scientifique
(Z)-1-bromodec-4-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-1-bromodec-4-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the Z-configuration also allows for selective addition reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-bromodec-4-ene: The E-isomer of 1-bromodec-4-ene, differing in the spatial arrangement of substituents around the double bond.
1-bromodecane: A saturated brominated alkane without the double bond.
4-bromo-1-decene: A positional isomer with the bromine atom attached to the fourth carbon.
Uniqueness
(Z)-1-bromodec-4-ene is unique due to its Z-configuration, which imparts distinct reactivity and selectivity in chemical reactions. This configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its behavior in various synthetic applications.
Propriétés
Numéro CAS |
77899-13-9 |
|---|---|
Formule moléculaire |
C10H19Br |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(Z)-1-bromodec-4-ene |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3/b7-6- |
Clé InChI |
MNBRDTBKKVGJAC-SREVYHEPSA-N |
SMILES isomérique |
CCCCC/C=C\CCCBr |
SMILES canonique |
CCCCCC=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
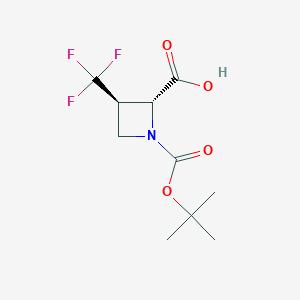
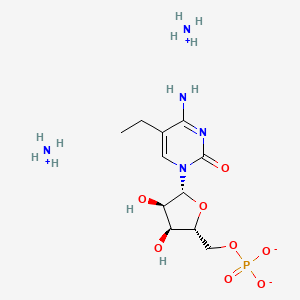
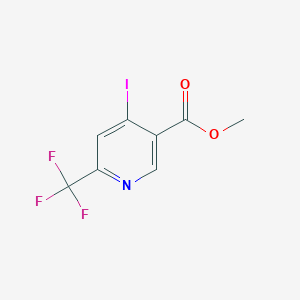

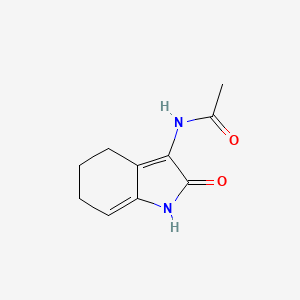
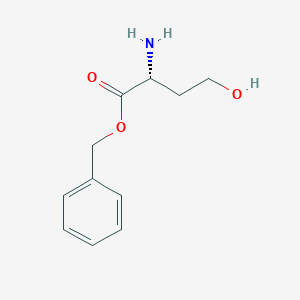
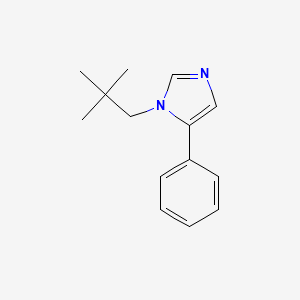
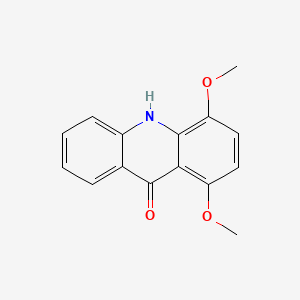
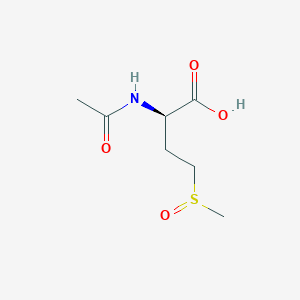
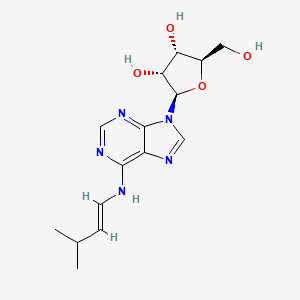

methanol](/img/structure/B12934197.png)

